beta-D-Glucopyranosiduronic acid, (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxymorphinan-6-yl
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Overview
Description
Beta-D-Glucopyranosiduronic acid, (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxymorphinan-6-yl: is a complex organic compound with significant applications in the field of medicinal chemistry. This compound is a derivative of morphine and is known for its potent analgesic properties. It is often studied for its role in pain management and its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranosiduronic acid, (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxymorphinan-6-yl involves multiple steps. The starting material is typically morphine, which undergoes a series of chemical reactions including oxidation, reduction, and glucuronidation to form the final product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped with advanced chemical reactors and purification systems. The process involves large-scale synthesis followed by rigorous purification steps to obtain the compound in high purity. Quality control measures are implemented to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reference material for studying the properties and reactions of glucuronides. It serves as a model compound for understanding the behavior of similar molecules in various chemical environments .
Biology: In biological research, it is used to study the metabolism and excretion of morphine derivatives. It helps in understanding how these compounds are processed in the body and their potential effects on biological systems .
Medicine: Medically, this compound is of interest for its analgesic properties. It is studied for its potential use in pain management, particularly in cases where traditional opioids may not be effective or have undesirable side effects .
Industry: In the pharmaceutical industry, it is used in the development of new pain relief medications. Its unique properties make it a valuable compound for creating more effective and safer analgesics .
Mechanism of Action
The mechanism of action of beta-D-Glucopyranosiduronic acid, (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxymorphinan-6-yl involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, and thereby reduces the perception of pain. The compound’s molecular targets include the mu-opioid receptor, which plays a crucial role in mediating its analgesic effects .
Comparison with Similar Compounds
Morphine-6-beta-D-glucuronide: Another glucuronide derivative of morphine with similar analgesic properties.
Codeine-6-glucuronide: A metabolite of codeine that also exhibits pain-relieving effects.
Uniqueness: Beta-D-Glucopyranosiduronic acid, (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxymorphinan-6-yl is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its ability to provide potent analgesia with potentially fewer side effects makes it a compound of significant interest in medicinal chemistry .
Properties
CAS No. |
50444-03-6 |
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Molecular Formula |
C23H27NO9 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(7S,7aR)-9-methoxy-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27NO9/c1-30-12-4-2-9-8-11-10-3-5-13(20-23(10,6-7-24-11)14(9)18(12)32-20)31-22-17(27)15(25)16(26)19(33-22)21(28)29/h2-5,10-11,13,15-17,19-20,22,24-27H,6-8H2,1H3,(H,28,29)/t10?,11?,13-,15-,16-,17+,19-,20-,22+,23?/m0/s1 |
InChI Key |
YWEYZPZIMCQHFM-XDMGLTAESA-N |
Isomeric SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)[C@@H](O2)[C@H](C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C=C1 |
Canonical SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)C=C1 |
Origin of Product |
United States |
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